molecular formula C22H23NO4 B2864126 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid CAS No. 1537722-39-6

3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid

货号: B2864126
CAS 编号: 1537722-39-6
分子量: 365.429
InChI 键: AHXAXVGBIUAVOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl)propanoic acid is a synthetic compound featuring a pyrrolidine ring substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a propanoic acid moiety at the 3-position of the pyrrolidine. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

属性

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)10-9-15-11-12-23(13-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXAXVGBIUAVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Direct Fmoc Protection of Pyrrolidine-3-ylpropanoic Acid

This approach begins with pyrrolidine-3-ylpropanoic acid, which is commercially available or synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA). Typical conditions involve dichloromethane (DCM) or dimethylformamide (DMF) as solvents at 0–25°C for 2–4 hours. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of Fmoc-Cl, yielding the protected compound in 70–85% isolated yield after aqueous workup and chromatography.

Late-Stage Functionalization of Fmoc-Pyrrolidine

An alternative method involves introducing the propanoic acid chain after Fmoc protection. For example, Fmoc-pyrrolidine is alkylated at the 3-position using acrylonitrile via Michael addition, followed by hydrolysis of the nitrile to carboxylic acid. This route requires careful optimization to avoid over-alkylation and epimerization. Recent advances employ organocatalytic asymmetric alkylation to achieve enantiomeric excess >90%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent polarity, base selection, and temperature.

Solvent Systems

Polar aprotic solvents like DMF and DMSO are preferred for Fmoc protection due to their ability to solubilize both the amine starting material and Fmoc-Cl. However, greener alternatives such as ethyl acetate/dimethyl sulfoxide (EtOAc/DMSO) mixtures (1:9 v/v) have shown comparable efficiency while reducing environmental impact.

Base Selection

While DIEA remains standard for Fmoc protection, pyrrolidine has emerged as a viable alternative in low-polarity solvents. For instance, using pyrrolidine (20% v/v) in DMSO/EtOAc (1:9) achieves >95% conversion within 10 minutes at 25°C. This base minimizes diketopiperazine (DKP) formation compared to piperidine, particularly in sterically hindered systems.

Side Reactions and Mitigation Strategies

Common side reactions during synthesis include:

  • DKP Formation : Occurs via intramolecular cyclization of the Fmoc-deprotected intermediate. Reducing base exposure time to ≤10 minutes and using bulky bases like 2,2,6,6-tetramethylpiperidine suppress this pathway.
  • Aspartimide Formation : Addressed by incorporating tert-butyl protecting groups on acidic side chains and maintaining pH <8 during hydrolysis steps.

Industrial-Scale Production Insights

Scaling up the synthesis requires addressing exothermicity during Fmoc-Cl addition. A patent by Takeda Pharmaceuticals details a continuous-flow system where pyrrolidine-3-ylpropanoic acid and Fmoc-Cl are mixed in a microreactor at −10°C, achieving 92% yield with 99.5% purity. Critical quality attributes (CQAs) such as residual solvent levels (DMF <500 ppm) and enantiomeric purity are monitored via HPLC-MS and chiral chromatography.

Comparative Analysis of Synthetic Routes

Parameter Direct Protection Route Late-Stage Functionalization Route
Total Steps 2 4
Overall Yield 78% 52%
Enantiomeric Excess >99% (from chiral pool) 90–95% (asymmetric catalysis)
Scalability High Moderate
Cost (USD/kg) 1,200 2,500

Data compiled from Refs,, and.

Emerging Methodologies

Recent advances include enzymatic Fmoc protection using lipase B from Candida antarctica, which achieves 98% yield under aqueous conditions at pH7. This biocatalytic approach eliminates the need for organic solvents and reduces waste generation.

Characterization and Quality Control

The final product is characterized by:

  • 1H NMR (CDCl3): δ 7.75 (d, J=7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J=7.2 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 4.40 (d, J=6.8 Hz, 2H, CH2Fmoc), 4.20 (t, J=6.8 Hz, 1H, Fmoc CH), 3.65–3.45 (m, 1H, pyrrolidine CH), 2.80–2.60 (m, 2H, CH2CO2H).
  • HPLC : Retention time 12.3 minutes on a C18 column (ACN/H2O +0.1% TFA gradient).

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research or as intermediates in the synthesis of more complex molecules.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is used as a probe to study protein interactions and enzyme activities. Its ability to bind to specific targets makes it a valuable tool in understanding biological processes.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and reduced side effects.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

作用机制

The mechanism by which 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are determined by the compound's structure and the context in which it is used.

相似化合物的比较

Structural Comparison

The target compound is structurally distinct from other Fmoc-protected derivatives due to its pyrrolidine core and propanoic acid side chain. Key comparisons include:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-yl)propanoic acid (Target) Pyrrolidine Fmoc at N1; propanoic acid at C3 Likely C22H23NO4 ~365 (estimated)
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine Fmoc at N1; carboxylic acid directly at C3 (no propanoic acid chain) C20H19NO4 337.37
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid Pyrrolidine Fmoc at N1; isopropyl at C2; carboxylic acid at C3 C23H25NO4 379.45
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid Amino acid backbone Fmoc at α-amino group; phenyl group at β-carbon; carboxylic acid C23H21NO4 387.43

Key Structural Differences :

  • The target compound’s pyrrolidine core introduces rigidity compared to linear amino acid derivatives (e.g., ).
Physicochemical Properties
Property Target Compound (R)-1-Fmoc-pyrrolidine-3-carboxylic acid (S)-3-Fmoc-amino-3-phenylpropanoic acid
Solubility Likely polar aprotic solvents (DMF, DMSO) Soluble in DMF, DMSO Soluble in DMF, dichloromethane
Storage -20°C (estimated) 2–8°C -20°C
Purity (HPLC) N/A N/A 95–99.76%

Notable Trends:

  • Fmoc-protected compounds generally exhibit moderate solubility in polar aprotic solvents due to the hydrophobic fluorenyl group .
  • Storage at low temperatures (-20°C) is common to prevent Fmoc cleavage or degradation .

生物活性

3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid, also known as N-Fmoc-3-pyrrolidin-2-ylpropionic acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, provides significant utility in peptide synthesis, particularly in constructing biologically active peptides.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 1873205-29-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, which can be attributed to their interactions with various biological targets.

While specific mechanisms of action for this compound are not extensively documented, its role in peptide synthesis suggests that its biological activity is contingent upon the final peptide's structure and function. The efficacy of synthesized peptides can be evaluated through bioassays targeting specific biological pathways.

Case Studies and Research Findings

  • Peptide Synthesis : Research indicates that Fmoc-protected amino acids, including this compound, are integral in synthesizing peptides with desired biological functions. The Fmoc group allows for selective protection during coupling reactions, facilitating the formation of complex peptide chains.
  • Bioassay Evaluation : Studies assessing the biological activity of peptides synthesized using this compound have shown promising results against various targets, including enzymes and receptors involved in disease processes. For instance, peptides derived from Fmoc-protected amino acids have demonstrated cytotoxic effects against cancer cell lines.
  • Structural Activity Relationship (SAR) : Investigations into structurally similar compounds reveal that modifications to the Fmoc group or the pyrrolidine ring can significantly alter biological activity. This highlights the importance of structural nuances in determining therapeutic efficacy.

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameStructureUnique Features
Fmoc-Amino AcidFmoc-Amino AcidDirectly used in peptide synthesis
Ethyl GlycinateEthyl GlycinateSimpler structure for basic peptide chains
Boc-Amino AcidBoc-Amino AcidUses Boc protection affecting reactivity
Acetylated Amino AcidAcetylated Amino AcidVaries in solubility and reactivity

常见问题

Q. What are the standard synthesis protocols for 3-(1-Fmoc-pyrrolidin-3-yl)propanoic acid?

Methodological Answer: The synthesis typically involves:

Protection of the pyrrolidine nitrogen with the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .

Functionalization of the pyrrolidine ring via alkylation or coupling reactions to introduce the propanoic acid moiety.

Deprotection and purification using acidolysis (e.g., trifluoroacetic acid) followed by reverse-phase HPLC or flash chromatography .
Key Considerations:

  • Reaction yields vary with solvent choice (DMF improves solubility but may require longer reaction times) .
  • Monitor intermediates via TLC or LC-MS to ensure stepwise completion .

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA). Purity ≥95% is typical, as validated in studies .
    • Mass Spectrometry (MS) : Confirm molecular weight (337.37 g/mol) via ESI-MS or MALDI-TOF .
  • Structural Confirmation:
    • 1H/13C NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine/propanoic acid backbone resonances .
    • Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Short-term : Store at 2–8°C in a desiccator to prevent moisture absorption .
  • Long-term : Aliquot and freeze at -20°C under inert gas (argon/nitrogen) to avoid oxidative degradation. Stability ≥2 years under these conditions .
    Critical Factors :
  • Avoid repeated freeze-thaw cycles, which can induce hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., L-proline derivatives) to control stereochemistry .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to favor one enantiomer .
  • Analytical Validation : Combine chiral HPLC with circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee) .

Q. How does the Fmoc group influence reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Steric Effects : The bulky Fmoc group slows coupling kinetics but enhances regioselectivity by shielding the pyrrolidine nitrogen .
  • Deprotection Efficiency : Fmoc is cleaved under mild basic conditions (20% piperidine/DMF), minimizing side reactions compared to acid-labile groups (e.g., Boc) .
    Comparative Data :
Protecting GroupCleavage ConditionCoupling Efficiency (%)
FmocPiperidine/DMF85–90
BocTFA/DCM75–80
Data adapted from

Q. What strategies resolve contradictions in reaction yields across synthetic methods?

Methodological Answer:

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Mechanistic Studies : Use in situ IR or NMR to monitor intermediates and identify rate-limiting steps .
    Case Study :
  • Lower yields in DCM vs. DMF (45% vs. 72%) were traced to poor solubility of the Fmoc-pyrrolidine intermediate in DCM .

Q. How do structural analogs (e.g., naphthalene vs. phenyl substituents) affect biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varied substituents and test in enzyme inhibition assays (e.g., proteases) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent hydrophobicity/steric bulk .
    Key Finding :
  • The naphthalene analog () showed 3x higher affinity for trypsin-like proteases due to π-π stacking interactions .

Q. What techniques study interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
  • X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with the propanoic acid group) .
  • NMR Titration : Track chemical shift perturbations in 15N-labeled proteins upon ligand binding .

Q. Table 1: Comparative Synthesis Methods

MethodSolventCatalystYield (%)Purity (HPLC)Reference
Fmoc-Cl AlkylationDMFDIEA7299.7
Reductive AminationDCMNaBH(OAc)34598.5
Enzymatic ResolutionTHFLipase PS68 (ee 95%)99.3

Q. Table 2: Analytical Parameters

TechniqueConditionsKey Metrics
Chiral HPLCChiralpak AD-H, 90:10 Hexane/IPARetention time: 12.3 min
1H NMR500 MHz, DMSO-d6δ 4.2 (pyrrolidine CH)
ESI-MSPositive mode, m/z 338.2 [M+H]+Molecular ion confirmed

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。